molecular formula C15H26Cl2N2 B3431863 1-(4-Tert-butylphenyl)homopiperazine dihydrochloride CAS No. 934992-03-7

1-(4-Tert-butylphenyl)homopiperazine dihydrochloride

Cat. No.: B3431863
CAS No.: 934992-03-7
M. Wt: 305.3 g/mol
InChI Key: KSIPSLLJAXEUKY-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)homopiperazine dihydrochloride is a chemical compound with the molecular formula C15H25ClN2. It is known for its unique structure, which includes a homopiperazine ring substituted with a tert-butylphenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1-(4-Tert-butylphenyl)homopiperazine dihydrochloride typically involves the reaction of 4-tert-butylphenylamine with homopiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

1-(4-Tert-butylphenyl)homopiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Tert-butylphenyl)homopiperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)homopiperazine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use .

Comparison with Similar Compounds

1-(4-Tert-butylphenyl)homopiperazine dihydrochloride can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)homopiperazine: Similar structure but with a methyl group instead of a tert-butyl group.

    1-(4-Ethylphenyl)homopiperazine: Contains an ethyl group in place of the tert-butyl group.

    1-(4-Isopropylphenyl)homopiperazine: Features an isopropyl group instead of the tert-butyl group.

The uniqueness of this compound lies in its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-1,4-diazepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2.2ClH/c1-15(2,3)13-5-7-14(8-6-13)17-11-4-9-16-10-12-17;;/h5-8,16H,4,9-12H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIPSLLJAXEUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CCCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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